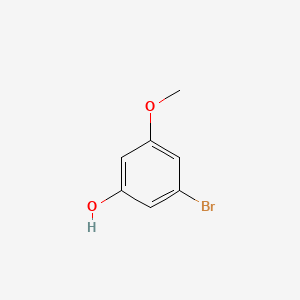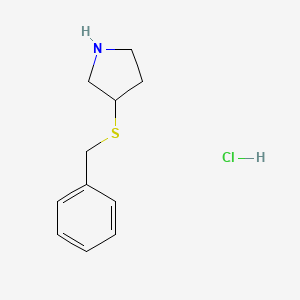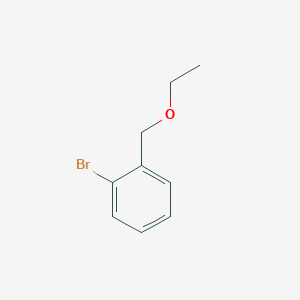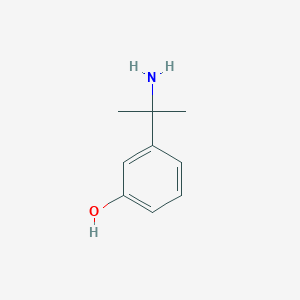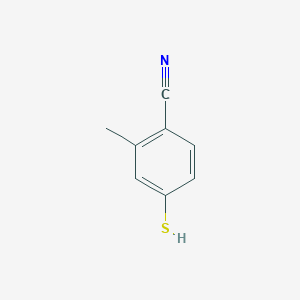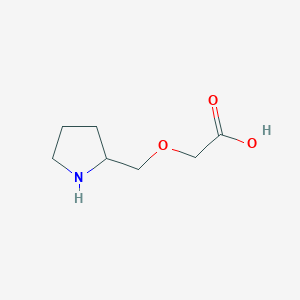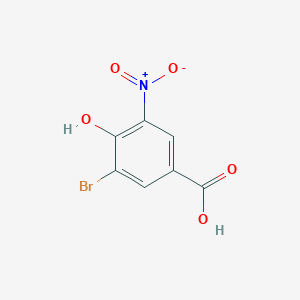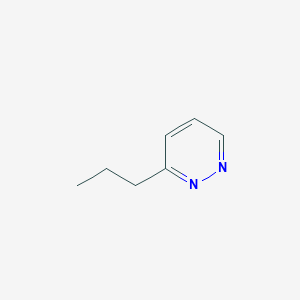
3-プロピルピリダジン
概要
説明
3-Propylpyridazine is an organic compound with the molecular formula C8H11N3. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.
科学的研究の応用
3-Propylpyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biology: It serves as a probe for studying enzyme interactions and biological pathways involving nitrogen-containing heterocycles.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
Target of Action
3-Propylpyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
It’s known that pyridazinone derivatives can interact with various biological targets, leading to a range of physiological effects . For example, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a wide range of biological targets and physiological effects .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylpyridazine can be achieved through various methods. One common approach involves the reaction of 1,2,3-triazines with 1-propynylamines via an aza-Diels-Alder reaction. This method offers high regioselectivity and yields under neutral conditions . Another method involves the cyclization of hydrazones with β,γ-unsaturated carbonyl compounds, which can be catalyzed by copper or other transition metals .
Industrial Production Methods
Industrial production of 3-Propylpyridazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Propylpyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the propyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the third position.
Pyrimidine: A similar compound with nitrogen atoms at positions 1 and 3 in the ring.
Uniqueness of 3-Propylpyridazine
3-Propylpyridazine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This modification can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug design and other applications .
特性
IUPAC Name |
3-propylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-4-7-5-3-6-8-9-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWXEPAERVANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599636 | |
| Record name | 3-Propylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28200-53-5 | |
| Record name | 3-Propylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the regioselective synthesis method described in the paper for 3-propylpyridazine derivatives?
A1: The paper [] describes a novel, efficient, and environmentally friendly method for synthesizing a specific class of 3-propylpyridazine derivatives, namely ethyl 6-aryl-3-propylpyridazine-4-carboxylates. The significance lies in the "regioselective" nature of the synthesis, meaning it preferentially forms the desired product over other possible isomers. This is crucial for drug discovery, as isomers can exhibit drastically different biological activities. The method's reliance on water as a solvent further adds to its appeal by being more sustainable and cost-effective compared to traditional organic solvents.
Q2: What are the potential applications of the synthesized 3-propylpyridazine derivatives?
A2: While the paper [] focuses primarily on the synthesis methodology, the class of compounds synthesized (ethyl 6-aryl-3-propylpyridazine-4-carboxylates) holds promise for further investigation in various fields. Pyridazine derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and antitumor properties. The specific derivatives synthesized in the paper could serve as valuable building blocks for developing novel pharmaceuticals or agrochemicals. Further research is needed to explore their specific biological activities and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


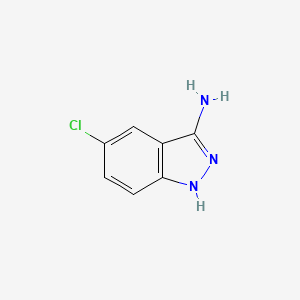
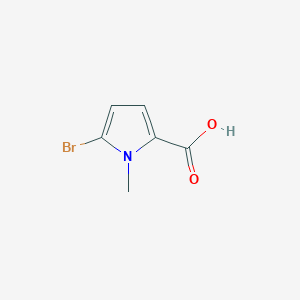
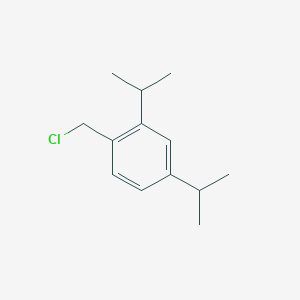
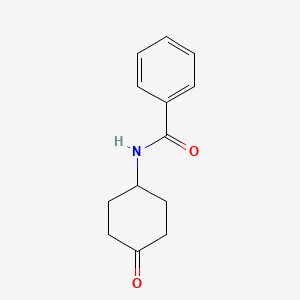
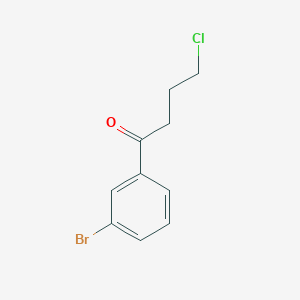
![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)
